Dimethylprocaine

Description

Contextualization within Ester-Type Local Anesthetics Research Modalities

Local anesthetics are broadly classified based on the chemical bond—either an ester or an amide—that links the aromatic (lipophilic) portion and the amine (hydrophilic) portion of the molecule. nih.govcda-adc.ca Dimethylprocaine falls into the ester category, which includes compounds like procaine (B135), benzocaine, and tetracaine (B1683103). mdpi.com A key characteristic of ester-type anesthetics is their metabolism by plasma pseudocholinesterases, an enzymatic hydrolysis process that is generally rapid. nih.gov This rapid breakdown often results in a shorter duration of action compared to amide-type anesthetics. nih.gov

The fundamental mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in nerve membranes. cda-adc.ca By preventing sodium ion influx, these agents inhibit the propagation of action potentials, thus blocking the transmission of pain signals. cda-adc.ca Research in this area often utilizes analogue studies to investigate structure-activity relationships (SAR). scbt.comnih.gov By modifying the structure of a parent compound like procaine, researchers can probe how changes to the aromatic ring, intermediate ester chain, or the terminal amine group affect potency, duration, and mechanism of action. mdpi.com Dimethylprocaine, with its two methyl groups on the tertiary amine, serves as a specific example of such a structural modification.

Below is a table detailing the chemical properties of Dimethylprocaine.

| Property Name | Property Value | Reference |

| IUPAC Name | 2-(dimethylamino)ethyl 4-aminobenzoate | nih.gov |

| Synonyms | Dimethylprocaine, (Dimethylamino)ethyl p-aminobenzoate | nih.govchemsrc.com |

| CAS Number | 10012-47-2 | nih.govchemsrc.com |

| Molecular Formula | C11H16N2O2 | nih.govchemsrc.com |

| Molecular Weight | 208.26 g/mol | nih.gov |

| Melting Point | 121 °C | |

| Boiling Point | 346.6°C at 760 mmHg | chemsrc.com |

| pKa (Predicted) | 8.25 ± 0.28 |

Rationale for Continued Academic Investigation of Dimethylprocaine

The continued academic interest in dimethylprocaine extends beyond its classification as a local anesthetic. A primary driver of research is its notable stimulant and reinforcing properties, which are not characteristic of all local anesthetics. researchgate.net Studies have shown that dimethylprocaine exhibits behavioral effects in animal models that are similar to those of cocaine, including increased locomotor activity and conditioned place preference. researchgate.net

This has led to investigations into its interaction with the dopamine (B1211576) transporter (DAT). Research suggests that the potencies of cocaine-like drugs correlate with their ability to inhibit dopamine uptake. researchgate.net Unlike procaine, which shows weak effects, dimethylprocaine's stimulant actions appear to be linked to its activity within dopaminergic pathways. researchgate.net This makes dimethylprocaine a valuable tool for researchers aiming to dissociate the local anesthetic effects from the centrally-mediated reinforcing effects of substances that interact with monoamine transporters. Furthermore, its use as a biochemical reagent in various laboratory applications, including in organic synthesis, underscores its utility in broader chemical research. lookchem.comchemicalbook.com For instance, it can be used as a starting material in the synthesis of other compounds, such as the local anesthetic tetracaine. chemicalbook.com

Current Research Trajectories and Unanswered Questions in the Field

Current research involving dimethylprocaine and its analogues is focused on several key areas. A major trajectory involves elucidating the precise molecular mechanisms that underpin its stimulant effects. While a connection to the dopamine transporter has been established, the specific binding interactions and the conformational changes it induces in the transporter are still areas of active study. researchgate.netresearchgate.net Comparing the binding kinetics and structural effects of dimethylprocaine with those of cocaine and other DAT inhibitors can provide deeper insights into the pharmacology of substance abuse.

Another significant research avenue is the exploration of structure-activity relationships among procaine analogues. mdpi.com Researchers are investigating how modifications to the amine headgroup, such as the dimethyl substitution in dimethylprocaine, influence affinity for not only sodium channels but also for other targets like the dopamine transporter. This line of inquiry is crucial for designing new chemical probes and potentially for developing novel therapeutic agents with specific activity profiles. scbt.com

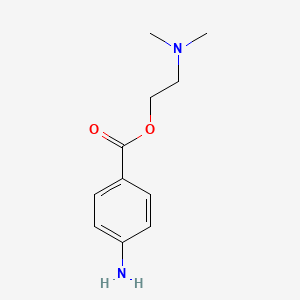

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)ethyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)7-8-15-11(14)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBCQLLLJGRMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30142967 | |

| Record name | Dimethylprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10012-47-2 | |

| Record name | Benzoic acid, 4-amino-, 2-(dimethylamino)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10012-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylprocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010012472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dimethylamino)ethyl p-aminobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylprocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Historical Academic Approaches to Procaine (B135) Derivative Synthesis

The synthetic history of procaine derivatives is intrinsically linked to the pioneering work on procaine itself. The foundational synthesis of procaine (2-(diethylamino)ethyl 4-aminobenzoate) was developed by Alfred Einhorn in the early 20th century. This historical method laid the groundwork for the synthesis of a multitude of p-aminobenzoic acid esters, including dimethylprocaine.

The most prominent historical method is the Fischer-Speier esterification . This acid-catalyzed reaction involves the direct esterification of p-aminobenzoic acid (PABA) with the corresponding amino alcohol. chegg.comresearchgate.netlibretexts.org In the case of procaine, this alcohol is 2-diethylaminoethanol. For dimethylprocaine, the reactant would be 2-(dimethylamino)ethanol. A strong mineral acid, such as sulfuric acid, is typically used as a catalyst. researchgate.net The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used or water is removed as it is formed. libretexts.org

Another classic approach involves a two-step process starting from a protected or precursor form of PABA. A common precursor is 4-nitrobenzoic acid. This is first converted to an acid chloride, typically using thionyl chloride (SOCl₂), and then reacted with the amino alcohol (e.g., 2-(dimethylamino)ethanol) to form the nitro-ester intermediate. The final step is the reduction of the nitro group to the primary amine, often achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride (SnCl₂) in an acidic medium. lookchem.com

Contemporary Laboratory Synthetic Routes for Dimethylprocaine

Modern laboratory syntheses of dimethylprocaine often refine the classical methods for improved yield, purity, and milder reaction conditions. Two primary routes are prevalent:

Direct Esterification of p-Aminobenzoic Acid: This method remains a straightforward approach. It involves reacting p-aminobenzoic acid directly with 2-(dimethylamino)ethanol. chegg.com While conceptually simple, it often requires forcing conditions (high temperature and strong acid catalyst) which can lead to side products.

Nucleophilic Substitution Route: A more controlled and often higher-yielding method involves the reaction of a salt of p-aminobenzoic acid with an activated form of the amino alcohol. A common variation is the reaction of the sodium salt of PABA with 2-(dimethylamino)ethyl chloride. lookchem.com This reaction is typically carried out in a polar aprotic solvent like acetone.

A third, multi-step route provides high purity material suitable for research standards. This involves:

Reaction of 4-nitrobenzoyl chloride with 2-(dimethylamino)ethanol in a non-polar solvent like benzene (B151609) to yield 4-nitrobenzoic acid 2-(dimethylamino)ethyl ester.

Subsequent reduction of the nitro group using a reducing agent such as tin(II) chloride in ethanol. This method has reported yields of around 70% for the reduction step. lookchem.com

| Route | Starting Materials | Key Reagents/Conditions | Reported Yield |

| Direct Esterification | p-Aminobenzoic acid, 2-(dimethylamino)ethanol | H₂SO₄, heat | Variable |

| Nucleophilic Substitution | 4-aminobenzoic acid, 2-(dimethylamino)ethyl chloride | Sodium hydrogencarbonate, acetone, heat | 75.0% lookchem.com |

| Multi-step from Nitro-precursor | 4-nitrobenzoyl chloride, 2-(dimethylamino)ethanol | 1. Benzene; 2. SnCl₂, ethanol | ~60% (overall) lookchem.com |

Chemo-Enzymatic and Biocatalytic Synthesis Research

The quest for greener and more selective synthetic methods has led to the exploration of chemo-enzymatic and biocatalytic routes for producing procaine analogs. Enzymes, particularly lipases, have shown great promise in catalyzing esterification and transesterification reactions under mild conditions. rsc.org

Research has demonstrated that lipases, such as Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze the esterification of benzoic acid derivatives with various alcohols. researchgate.net This approach offers high yields and a simple work-up, often involving just filtration of the immobilized enzyme and solvent evaporation. researchgate.net The reaction is typically carried out in an organic solvent like cyclohexane (B81311) to favor the esterification equilibrium. researchgate.net

For the synthesis of dimethylprocaine, a biocatalytic approach would involve the lipase-catalyzed reaction between a p-aminobenzoic acid derivative and 2-(dimethylamino)ethanol. The use of acyltransferases, such as the one from Mycobacterium smegmatis (MsAcT), has also been reported for the synthesis of amides and esters, including procaine, in aqueous or biphasic systems. researchgate.net These enzymatic methods avoid the harsh acidic or basic conditions of traditional chemical synthesis, often leading to cleaner reaction profiles and easier purification.

While specific high-yield examples for dimethylprocaine are still emerging in the literature, the principles established for procaine and other esters are directly applicable and represent a significant area of ongoing research. rsc.orgresearchgate.net

Design and Synthesis of Dimethylprocaine Analogs for Mechanistic Probes

The synthesis of analogs of dimethylprocaine is a key strategy for investigating the mechanisms of action of local anesthetics and other biological targets. By systematically modifying the structure of dimethylprocaine, researchers can probe enzyme-substrate interactions, map binding sites, and elucidate metabolic pathways.

A common strategy is the variation of the N-alkyl substituents on the amino group. For instance, replacing the methyl groups with larger alkyl chains can provide insights into the steric constraints of a binding pocket. The synthesis of a series of N-alkylpyridinium-3-yl)-1,2,3,5-dithiadiazolyl (DTDA) radical cations with varying alkyl chains (ethyl, propyl, butyl) has been used to study the effect of substituent size on crystal packing and magnetic properties, a principle applicable to the design of procaine-based probes. jyu.fi

Another powerful tool for mechanistic studies is isotopic labeling . symeres.comnumberanalytics.com Synthesizing dimethylprocaine with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) at specific positions allows for the tracing of the molecule through biological systems. symeres.comnih.gov For example, labeling the carbonyl carbon with ¹³C would enable the use of ¹³C-NMR to follow the metabolic fate of the ester group. aocs.org The synthesis of isotopically labeled compounds typically follows the same routes as the unlabeled compound, but using a labeled starting material. nih.gov For instance, ¹³C-labeled p-aminobenzoic acid could be used in a Fischer esterification to produce ¹³C-labeled dimethylprocaine. These labeled analogs are invaluable for kinetic isotope effect studies and for unambiguously identifying metabolites using mass spectrometry.

Analytical Validation of Synthesized Research Materials

The validation of analytical procedures is a critical step to ensure that the synthesized dimethylprocaine and its analogs are of the required purity and identity for research use. europa.euchemchart.com A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Elucidation and Identification:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized compound. aocs.orgnih.govwikipedia.org The ¹H NMR spectrum of dimethylprocaine would show characteristic signals for the aromatic protons of the PABA moiety, the methylene (B1212753) protons of the ethyl chain, and the methyl protons on the tertiary amine. nih.gov

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. researchgate.net

Purity Assessment and Quantification:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for assessing the purity of dimethylprocaine and for quantifying it in various matrices. researchgate.netchromatographyonline.com A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological samples, LC-MS/MS is the method of choice. researchgate.net This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

Validation Parameters: According to guidelines from the International Council for Harmonisation (ICH), the validation of an analytical method should assess several key parameters: europa.euchemchart.com

| Parameter | Description | Typical Method |

| Specificity | The ability to assess the analyte in the presence of other components (impurities, degradation products). | Analysis of spiked samples and stressed samples. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Analysis of a series of dilutions of a standard solution. |

| Accuracy | The closeness of the test results to the true value. | Recovery studies on spiked samples. |

| Precision | The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Multiple analyses of the same homogenous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

A typical validation for an HPLC method for dimethylprocaine would involve preparing a calibration curve with known concentrations to establish linearity, performing recovery studies by spiking a blank matrix with known amounts of the compound to determine accuracy, and analyzing multiple preparations of the same sample on the same day and on different days to assess precision. chromatographyonline.com

Molecular Mechanisms of Action: in Vitro and Subcellular Investigations

Ligand-Target Binding Kinetics and Thermodynamics

The interaction of dimethylprocaine with its biological targets is characterized by specific binding kinetics and affinities, which dictate its pharmacological profile.

The primary receptor target identified for dimethylprocaine's psychoactive effects is the dopamine (B1211576) transporter (DAT). chemicalbook.comresearchgate.net In vitro studies have quantified its binding affinity, demonstrating a notable potency. Research comparing it to other local anesthetics shows that while many anesthetics interact with DAT, dimethylprocaine is one of the few that fully inhibits its function in a manner comparable to cocaine. chemicalbook.com For instance, at concentrations up to 100 microM, other ester-containing local anesthetics like procaine (B135) and tetracaine (B1683103) only partially inhibit dopamine uptake. chemicalbook.com The binding affinity for DAT is a key determinant of its cocaine-like discriminative stimulus effects in animal models. researchgate.net

Dimethylprocaine functions as a potent inhibitor of the dopamine transporter. chemicalbook.com The primary mechanism of action is the blockade of dopamine reuptake from the synaptic cleft back into the presynaptic neuron. chemicalbook.comcpn.or.kr This inhibition leads to an increase in the extracellular concentration of dopamine. chemicalbook.com

In vitro binding assays using rat caudate nucleus tissue have shown that dimethylprocaine fully displaces radioligands from the dopamine transporter and completely inhibits dopamine uptake. chemicalbook.comresearchgate.net Its potency is only slightly less than that of cocaine. chemicalbook.com This direct action as a dopamine uptake inhibitor is responsible for its stimulant effects. chemicalbook.com Further studies in awake rats demonstrated that dimethylprocaine produces a dose-dependent, reversible increase in the efflux of endogenous dopamine in the striatum. chemicalbook.com

As a local anesthetic, dimethylprocaine's fundamental mechanism involves the modulation of voltage-gated sodium channels (VGSCs). researchgate.net These channels are transmembrane proteins responsible for the rapid influx of sodium ions that initiates the rising phase (Phase 0) of action potentials in excitable cells like neurons. cvpharmacology.comnih.gov

The blockade of sodium channels by local anesthetics is state-dependent, meaning the drug binds with higher affinity to channels in the activated (open) and inactivated states than to channels in the resting (closed) state. cvpharmacology.comnih.gov By binding to a site within the inner pore of the channel, dimethylprocaine sterically and/or electrostatically prevents the passage of sodium ions. nih.gov This action stabilizes the inactivated state of the channel, reduces the excitability of the cell membrane, and slows the propagation of nerve impulses. drugbank.comwikipedia.org Studies have shown a positive correlation between the sodium channel affinities of local anesthetics and their behavioral potencies. researchgate.net

Based on a review of the available scientific literature, there is no specific information regarding allosteric modulation or cooperative binding phenomena involving dimethylprocaine at its known targets. Research has primarily focused on its direct competitive inhibition at the orthosteric binding sites of the dopamine transporter and sodium channels.

Sodium Channel Modulation and Gating Dynamics

Ion Channel Functionality Research

The impact of dimethylprocaine on ion channel function is most clearly demonstrated through electrophysiological studies of voltage-gated sodium channels.

Electrophysiological investigations reveal that the blockade of VGSCs by local anesthetics like dimethylprocaine has distinct effects on neuronal function. The primary effect is a decrease in the rate and magnitude of the Phase 0 depolarization of the action potential. cvpharmacology.comemcrit.org This directly translates to a reduced conduction velocity along the nerve fiber. cvpharmacology.com

Potassium Channel Interaction Profiles

There is a lack of specific research detailing the interaction profile of Dimethylprocaine with potassium channels. While related local anesthetics are known to interact with various ion channels, including potassium channels, dedicated studies quantifying Dimethylprocaine's binding affinities, potency (e.g., IC50 values), and specific effects on different subtypes of potassium channels are not readily found in the reviewed literature. Broader research on the local anesthetic tetracaine, sometimes associated with Dimethylprocaine, indicates it can inhibit potassium-induced effects, but direct evidence for Dimethylprocaine is absent. up-bio.comlookchem.com

Calcium Channel Modulation Investigations

Similar to potassium channels, specific investigations into the modulation of calcium channels by Dimethylprocaine are not well-documented. The primary mechanism for local anesthetics involves the blockade of voltage-gated sodium channels. chemicalbook.com While some local anesthetics can affect calcium channels, specific data on Dimethylprocaine's direct interactions, such as its effects on L-type, N-type, or T-type calcium channels, and any resulting modulation of intracellular calcium concentrations, are not specified in the available research. Tetracaine has been noted to alter the function of calcium release channels, but it is crucial to distinguish this from direct data on Dimethylprocaine. up-bio.comlookchem.comchemicalbook.com

Neurotransmitter System Interactions Beyond Reuptake

Research suggests that the effects of some local anesthetics extend beyond simple channel blockade and may involve interactions with neurotransmitter systems. Studies in animal models have indicated that Dimethylprocaine exhibits behavioral effects, such as locomotor stimulation and reinforcing actions, which are suggestive of an interaction with the dopaminergic system. researchgate.net These effects are reported to be similar to those of cocaine. researchgate.net However, detailed in vitro binding studies and functional assays to characterize Dimethylprocaine's affinity and activity at various neurotransmitter receptors (e.g., dopamine, serotonin, acetylcholine (B1216132) receptors) are not available in the reviewed sources. One study noted that the reinforcing effects of Dimethylprocaine are unlikely to be mediated by its metabolite, dimethylaminoethanol. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Enzyme Inhibition and Activation Profiles in Cellular Systems

There is no specific information available regarding the profile of Dimethylprocaine as an inhibitor or activator of specific enzymes in cellular systems. While local anesthetics of the ester type are known to be metabolized by plasma cholinesterases, their potential to inhibit or activate other enzymes, such as those involved in signaling cascades, has not been specifically elucidated for Dimethylprocaine. researchgate.net

Intracellular Signaling Pathway Perturbations

Specific studies detailing how Dimethylprocaine perturbs intracellular signaling pathways are lacking. General statements about related compounds, like tetracaine, suggest they can inhibit pro-survival signaling pathways and stimulate caspase activation, leading to apoptosis in certain cell types. up-bio.comlookchem.com However, direct evidence of Dimethylprocaine causing such effects is not present in the search results.

Second Messenger System Regulation

No data was found concerning the effects of Dimethylprocaine on the regulation of second messenger systems, such as cyclic AMP (cAMP) or cyclic GMP (cGMP).

Protein Kinase and Phosphatase Activity Modulation

There is no available research that specifically investigates the modulation of protein kinase or phosphatase activity by Dimethylprocaine.

Membrane Interaction Dynamics and Biophysical Effects

Lipid Bilayer Perturbation Studies

No specific studies quantifying the perturbation of lipid bilayers by Dimethylprocaine were identified. Research on other local anesthetics often employs techniques such as X-ray and neutron scattering, nuclear magnetic resonance (NMR), and molecular dynamics simulations to observe changes in membrane structure, such as bilayer thickness and lipid chain order. nist.gov These studies provide a framework for how such investigations could be conducted for Dimethylprocaine, but the data for the compound itself is absent.

Membrane Fluidity and Permeability Alterations

Similarly, literature detailing the specific impact of Dimethylprocaine on membrane fluidity and permeability is not available. The fluidity of a membrane, which is critical for cellular processes, can be measured using techniques like fluorescence anisotropy. scirp.orgmdpi.com Local anesthetics can either increase or decrease membrane fluidity depending on the lipid composition, temperature, and the specific anesthetic molecule. nih.gov This can subsequently alter the permeability of the membrane to ions and other molecules. taylorandfrancis.com While it is hypothesized that Dimethylprocaine would influence these properties, there are no empirical data or detailed research findings to construct an accurate and informative analysis for this specific compound.

Due to the absence of direct scientific evidence, providing a detailed and accurate article that strictly adheres to the requested outline for Dimethylprocaine is not possible at this time.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

The anesthetic activity of Dimethylprocaine and its congeners is dependent on a well-defined three-component pharmacophore. This essential molecular framework is a hallmark of most clinically effective local anesthetics and is crucial for binding to the receptor site within the sodium channel. nih.govnih.gov

The three key structural motifs are:

A Lipophilic Aromatic Ring: This portion of the molecule, a p-aminobenzoic acid ester in the case of Dimethylprocaine, is crucial for the molecule's lipid solubility. nih.gov Higher lipophilicity allows the anesthetic to penetrate the lipid-rich nerve membrane to reach its binding site. derangedphysiology.com

An Intermediate Ester Linkage: This chain connects the lipophilic and hydrophilic parts of the molecule. The ester bond is susceptible to hydrolysis by plasma enzymes (pseudocholinesterases), which generally results in a shorter duration of action compared to amide-linked anesthetics. mhmedical.comaneskey.com

A Hydrophilic Tertiary Amine: This is the ionizable portion of the molecule. At physiological pH, it exists in equilibrium between a charged (cationic) and an uncharged (neutral) form. The neutral form is essential for crossing the nerve membrane, while the cationic form is believed to be the primary species that binds to the sodium channel receptor site. nih.gov In Dimethylprocaine, this is a dimethylamino group.

The spatial arrangement and the length of the intermediate chain are also critical, with an ideal spacing between the lipophilic and hydrophilic ends being necessary for optimal activity. derangedphysiology.com

| Pharmacophoric Feature | Structural Component in Dimethylprocaine | Primary Function |

|---|---|---|

| Lipophilic Group | p-Aminobenzoyl Group | Nerve membrane penetration; potency. nih.gov |

| Intermediate Chain | Ester Linkage | Connects lipophilic and hydrophilic moieties; influences metabolism and duration. aneskey.com |

| Hydrophilic Group | Terminal Dimethylamino Group | Ionization; binding to the sodium channel receptor. nih.gov |

Computational Modeling and Prediction of Structure-Activity Relationships

Computational methods are increasingly used to refine the understanding of SAR and to predict the biological activity of new compounds, thereby streamlining the drug discovery process. researchgate.net

QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. researchgate.net For local anesthetics like Dimethylprocaine, these models are invaluable for predicting potency and identifying key molecular descriptors.

Ligand-Based QSAR: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on analyzing a set of molecules with known activities to build a pharmacophore model. volkamerlab.org For procaine (B135) analogs, ligand-based models have demonstrated that properties like hydrophobicity are significant contributors to the binding affinity at the receptor. researchgate.net These models can be used to virtually screen libraries of new compounds to identify potential anesthetic candidates.

Target-Based QSAR (or Structure-Based Drug Design): When the structure of the target protein (e.g., the sodium channel) is known or can be modeled, this approach is employed. It involves docking the ligand (Dimethylprocaine) into the binding site of the receptor to predict binding affinity and orientation. Amino acid mutations in key segments of the sodium channel have been shown to alter local anesthetic action, suggesting specific interaction sites that can be modeled. aneskey.com

Modern drug discovery increasingly integrates machine learning (ML) and deep learning (DL) with CADD to build more sophisticated and predictive models. springermedizin.de These techniques can analyze vast datasets of chemical structures and biological activities to identify complex, non-linear relationships that traditional QSAR models might miss. acs.org

For anesthetics, ML algorithms can be trained to:

Predict the activity of novel compounds. springermedizin.de

Optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Generate novel molecular structures with desired anesthetic profiles.

While specific deep learning models for Dimethylprocaine are not widely published, the methodologies are readily applicable. An ML model trained on a large dataset of aminoester anesthetics could predict the relative potency or duration of action of Dimethylprocaine based on its structural features compared to other compounds in the training set.

Ligand-Based and Target-Based QSAR Models

Influence of Substituent Effects on Mechanistic Activity

The specific substituents on the aromatic ring and the terminal amine of Dimethylprocaine have a profound impact on its physicochemical properties and, consequently, its anesthetic profile.

Electronic Effects: The electron-donating p-amino group on the aromatic ring of Dimethylprocaine influences the electronic density of the molecule. This can affect the reactivity of the ester group and the pKa of the terminal amine, which in turn impacts the ratio of ionized to un-ionized forms at physiological pH.

Steric Effects: Steric hindrance, which relates to the size and shape of the molecule, is a critical factor in how a drug fits into its receptor site. taylorandfrancis.comresearchgate.net The substituents on the terminal nitrogen (two methyl groups in Dimethylprocaine vs. two ethyl groups in Procaine) influence the steric bulk around the hydrophilic head. While both are tertiary amines, the smaller size of the methyl groups in Dimethylprocaine compared to the ethyl groups in Procaine can lead to differences in binding affinity, duration of action, and receptor interaction, although these specific comparative effects are not extensively detailed in the available literature.

For local anesthetics, one of the most critical physicochemical properties is lipophilicity, often expressed as the logarithm of the partition coefficient (log P). medscape.com There is a direct and well-established correlation between lipophilicity and anesthetic potency.

Correlation with Potency: Increased lipid solubility enhances the ability of the anesthetic to traverse the lipid bilayer of the nerve axon to reach the intracellular binding site on the sodium channel. derangedphysiology.com Therefore, more lipophilic drugs are generally more potent.

Correlation with Duration of Action: Higher lipophilicity often leads to a longer duration of action. This is because the drug can partition more effectively into the lipid-rich nerve tissue, creating a local reservoir that is protected from being washed away by the circulatory system. derangedphysiology.com Furthermore, increased lipophilicity is often associated with greater protein binding at the receptor site, which also prolongs the anesthetic effect. mhmedical.com

The table below illustrates the relationship between physicochemical properties and anesthetic activity for several aminoester local anesthetics, demonstrating the principles that govern Dimethylprocaine's function.

| Compound | Lipophilicity (log P) | pKa | Relative Potency | Duration of Action |

|---|---|---|---|---|

| Procaine | 1.9 | 9.0 | 1 | Short nih.gov |

| Chloroprocaine | 2.3 | 9.1 | 1 | Very Short nih.gov |

| Tetracaine (B1683103) | 3.2 | 8.6 | 16 | Long nih.gov |

| Benzocaine | 1.9 | 3.5 | N/A (Topical) | N/A (Topical) |

Pre Clinical Pharmacodynamics in Animal Models: Mechanistic Insights

Central Nervous System (CNS) Activity Research in Rodent Models

Dimethylprocaine exhibits significant activity within the central nervous system, largely attributed to its interaction with monoamine neurotransmitter systems. Studies in rodent models have been pivotal in characterizing these effects, from behavioral changes to the underlying neurochemical mechanisms.

Research has demonstrated that dimethylprocaine acts as a locomotor stimulant in animal models. In studies using mice, acute administration of dimethylprocaine was found to significantly increase locomotor activity. vulcanchem.com This stimulant effect is a hallmark of drugs that enhance central dopaminergic neurotransmission.

Beyond simple locomotion, behavioral phenotyping has explored other CNS-related effects. For instance, in the elevated plus-maze test, a common paradigm for assessing anxiety-like behavior in rodents, dimethylprocaine administration led to a reduction in the time spent and the number of entries into the open arms of the maze. vulcanchem.com This behavioral outcome is interpreted as an anxiogenic, or anxiety-producing, effect. In contrast, the parent compound procaine (B135) did not produce similar effects on either locomotor activity or anxiety-related behaviors in these models. vulcanchem.com

| Behavioral Test | Observed Effect of Dimethylprocaine | Interpretation | Source |

|---|---|---|---|

| Locomotor Activity | Significant increase in movement | CNS Stimulant Activity | vulcanchem.com |

| Elevated Plus-Maze | Reduced entries and time in open arms | Anxiogenic-like Effect | vulcanchem.com |

| Conditioned Place Preference | Increased time spent on drug-paired side | Reinforcing Properties | vulcanchem.com |

Drug discrimination studies in animals are a valuable tool for predicting the subjective effects a substance might have in humans. In these paradigms, animals are trained to recognize the internal cues associated with a specific drug. Research shows that dimethylprocaine can fully substitute for cocaine in drug discrimination tests in both rats and rhesus monkeys. caymanchem.com This indicates that dimethylprocaine produces interoceptive cues that are qualitatively similar to those of cocaine, suggesting a shared mechanism of action and a similar potential for abuse.

Furthermore, in rats trained to discriminate the local anesthetic procaine from saline, dimethylprocaine also produced procaine-like discriminative stimulus effects. vulcanchem.com This dual substitution highlights both the local anesthetic and the central stimulant properties of the compound.

The primary mechanism underlying dimethylprocaine's central stimulant effects is its action as a dopamine (B1211576) uptake inhibitor. nih.gov In vitro studies using rat striatal synaptosomes have quantified this activity. Dimethylprocaine was found to fully inhibit the binding of a radiolabeled ligand to the dopamine transporter (DAT) and to block the uptake of dopamine. nih.gov Its potency, while significant, was slightly less than that of cocaine. nih.gov This direct action on the DAT is believed to be responsible for the cocaine-like behavioral effects observed in animal models. nih.gov

In vivo microdialysis studies in awake rats have provided further evidence for this mechanism. Administration of dimethylprocaine directly into the striatum caused a substantial, dose-dependent, and reversible increase in the extracellular concentration of dopamine. nih.gov At a concentration of 1 mM, dimethylprocaine produced a 12-fold increase in dopamine levels, an effect comparable in magnitude to that produced by 0.1 mM cocaine. nih.gov In rhesus monkeys, doses of dimethylprocaine that sustained self-administration behavior were associated with high occupancy (66-82%) of the dopamine transporter in the striatum, as measured by positron emission tomography (PET). nih.govsci-hub.box There was a strong correlation between the peak increase in extracellular dopamine and the percentage of DAT occupancy. nih.govsci-hub.box

| Compound | DAT Binding Affinity (Ki) | Dopamine Uptake Inhibition (IC50) | Source |

|---|---|---|---|

| Dimethylprocaine | 1.4 µM | 1.2 µM | nih.gov |

| Cocaine | 0.6 µM | 0.7 µM | nih.gov |

The mapping of neuronal activation in response to a pharmacological stimulus is often accomplished using techniques like c-Fos immunohistochemistry. The protein c-Fos is the product of an immediate-early gene, and its expression is used as a marker for recent neuronal activity. ed.gov This method has been employed to identify the specific brain circuits and pathways engaged by psychostimulants such as cocaine and methylphenidate. ed.govgoogle.com However, based on a review of the available scientific literature, specific studies utilizing c-Fos or other immediate-early gene mapping techniques to delineate the precise neural pathways activated or deactivated by dimethylprocaine have not been reported.

Neurotransmitter Release and Uptake Dynamics in Specific Brain Regions

Peripheral Nerve Blockade Research in Isolated Nerve Preparations

As a local anesthetic, dimethylprocaine's fundamental mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve membranes. nih.gov This action prevents the generation and conduction of nerve impulses, resulting in a temporary loss of sensation. nih.gov The potency and efficacy of local anesthetics are commonly evaluated in vitro using isolated nerve preparations, such as the frog or rat sciatic nerve, where the reduction in the compound action potential can be directly measured. nih.gov While dimethylprocaine is classified as a local anesthetic and is known to produce these effects, detailed studies quantifying its specific potency and activity in isolated nerve preparations were not identified in the reviewed literature. google.comgoogle.com

Cardiovascular System Research in Animal Models

The stimulant properties of dimethylprocaine extend to the cardiovascular system. Due to its inhibition of catecholamine (dopamine and norepinephrine) reuptake, dimethylprocaine can produce significant cardiovascular effects. vulcanchem.com Animal studies have indicated that these effects include tachycardia (increased heart rate) and hypertension (elevated blood pressure). smolecule.comaddictionhelpline.co.uk These responses are consistent with the known physiological effects of increased synaptic levels of norepinephrine (B1679862) and dopamine, which play key roles in regulating cardiovascular function. While these effects are documented, detailed preclinical studies presenting dose-response data for dimethylprocaine's impact on blood pressure and heart rate in animal models are not extensively detailed in the available literature.

Electrophysiological Effects on Cardiac Tissue

Detailed research findings from preclinical animal models specifically investigating the electrophysiological effects of Dimethylprocaine on cardiac tissue could not be located in the available scientific literature. While general methodologies for assessing the cardiac electrophysiology of compounds in animal models, such as using isolated heart preparations or in vivo electrocardiography (ECG), are well-established, no studies applying these techniques to Dimethylprocaine were identified. Therefore, no data on its specific effects on parameters like action potential duration, ion channel currents, or cardiac conduction in animal models can be presented.

Vascular Tone Modulation Studies

No specific preclinical studies detailing the effects of Dimethylprocaine on the modulation of vascular tone were found in a comprehensive search of scientific publications. Research into how substances affect vascular smooth muscle and endothelial function is a common area of pharmacological investigation, often utilizing techniques like wire myography on isolated arterial rings from animal models. mdpi.comnih.gov However, no published studies were identified that have specifically examined the vasoconstrictor or vasodilator properties of Dimethylprocaine in such experimental setups.

In Vivo Receptor Occupancy and Functional Studies in Model Organisms

Information regarding in vivo receptor occupancy and subsequent functional studies of Dimethylprocaine in model organisms is not present in the reviewed scientific literature. Receptor occupancy assays are critical tools in drug development to establish the relationship between the concentration of a drug at its target and the pharmacological effect. sygnaturediscovery.commeliordiscovery.com These studies often involve techniques like positron emission tomography (PET) or ex vivo binding assays to quantify the percentage of target receptors bound by a compound at various doses. meliordiscovery.comnih.gov However, no such studies have been published for Dimethylprocaine, meaning its specific in vivo targets and the degree of receptor engagement required for any potential physiological effects have not been characterized.

Behavioral Pharmacology of Dimethylprocaine in Controlled Animal Studies

A thorough search did not yield any publications on the behavioral pharmacology of Dimethylprocaine in controlled animal studies. Behavioral pharmacology investigates how chemical agents affect behavior, utilizing a range of animal models to assess potential effects on locomotion, anxiety, cognition, and reward pathways. numberanalytics.comaspet.org Standardized tests such as the forced swim test, elevated plus-maze, or operant conditioning chambers are typically employed. numberanalytics.comherbmedpharmacol.com The absence of any published research indicates that the behavioral profile of Dimethylprocaine has not been characterized in preclinical animal models.

Pharmacokinetics and Metabolism in Animal Models

Absorption and Distribution Dynamics in Select Animal Species

The study of how dimethylprocaine is absorbed and distributed throughout the body is crucial for understanding its pharmacological effects. Research in animal models, including rodents and non-human primates, provides foundational knowledge in this area.

The bioavailability of a drug determines the proportion that enters the circulation to have an active effect. In rodents, the route of administration significantly impacts the systemic exposure to dimethylprocaine. Oral ingestion is generally associated with rapid hydrolysis, which can limit bioavailability. wikipedia.org

Studies in rats and mice are fundamental for characterizing the preclinical pharmacokinetic profile of compounds. dovepress.comfda.gov Following administration, drug concentrations are measured in plasma over time to determine key parameters like the area under the curve (AUC), which represents total drug exposure, and the elimination half-life. For instance, in studies with other compounds in rats, parameters such as clearance and bioavailability are determined after intravenous and oral administration to understand how the drug is absorbed and eliminated. dovepress.com While specific bioavailability percentages for dimethylprocaine in rodents are not extensively detailed in the provided results, the general understanding for ester-type local anesthetics is that their stability in plasma is a key factor. mdpi.comnih.gov The rapid metabolism of such compounds can lead to lower systemic exposure when administered orally. wikipedia.org

Table 1: General Pharmacokinetic Concepts in Rodent Models

| Parameter | Description | Relevance |

|---|---|---|

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Indicates the extent of drug absorption and first-pass metabolism. mdpi.comnih.gov |

| AUC (Area Under the Curve) | The integral of the drug concentration-time curve, representing total systemic exposure. | A key parameter for comparing exposure between different doses or formulations. nih.gov |

| Cmax | The maximum (or peak) serum concentration that a drug achieves. | Provides information on the rate of drug absorption. frontiersin.org |

| Tmax | The time at which Cmax is observed. | Indicates the time to peak absorption. frontiersin.org |

| Half-life (t½) | The time required for the drug concentration to decrease by half. | Determines the dosing interval and duration of action. nih.gov |

This table presents general pharmacokinetic concepts and is not specific to Dimethylprocaine due to a lack of available data.

Once absorbed, dimethylprocaine is distributed to various tissues. Tissue distribution studies in animal models, often conducted in rats, help identify which organs are exposed to the compound. nih.gov For many drugs, highly perfused organs like the liver and kidneys show higher concentrations. dovepress.comnih.gov In a study on a different compound in rats, tissue concentrations were measured at various time points post-administration, revealing extensive distribution to essential organs. dovepress.com

While specific quantitative whole-body autoradiography (QWBA) or detailed tissue concentration data for dimethylprocaine is not available in the search results, general principles suggest that as a lipophilic molecule, it would distribute into various tissues. mdpi.com The distribution pattern is critical for understanding both efficacy and potential organ-specific effects. For instance, studies on other compounds in mice have shown distribution primarily in the stomach, intestines, kidneys, and liver. researchgate.net

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its central nervous system (CNS) effects. rndsystems.com Dimethylprocaine's stimulant effects suggest it penetrates the CNS. wikipedia.org The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. rndsystems.com For a compound to cross the BBB through passive diffusion, it generally needs to be lipid-soluble and have a low molecular weight. rndsystems.com

Studies in rhesus monkeys have indicated that dimethylprocaine interacts with dopamine (B1211576) transporters in the brain, which inherently confirms its ability to cross the BBB. wikipedia.org Research on other substances in mice has shown that brain tissue concentrations can be measured to confirm BBB penetration. researchgate.net While direct studies quantifying the rate and extent of dimethylprocaine's BBB penetration were not found, its known CNS activity provides indirect evidence of its ability to enter the brain. wikipedia.org

Metabolic Pathways and Metabolite Identification in Animal Tissues

The metabolism of dimethylprocaine involves the chemical modification of the compound by the body, primarily to facilitate its excretion. These processes have been studied in animal tissues to identify the pathways and resulting metabolites.

Dimethylprocaine is a 4-aminobenzoic acid ester, and like other ester-type local anesthetics, its primary metabolic pathway is hydrolysis. wikipedia.orgmdpi.com This reaction involves the cleavage of the ester bond, typically catalyzed by enzymes. researchgate.netlibretexts.org

In animal models, this hydrolysis occurs rapidly, particularly in plasma, and is mediated by enzymes such as pseudocholinesterase and other carboxylesterases. nih.govnih.gov These enzymes are abundant in the plasma and liver of many species. mdpi.comnih.gov The hydrolysis of the ester linkage breaks the molecule into smaller, more water-soluble compounds that can be more easily eliminated from the body. libretexts.org The general mechanism for enzyme-catalyzed ester hydrolysis involves the formation of an acyl-enzyme intermediate, which is then hydrolyzed by water. acsgcipr.org While the specific esterases responsible for dimethylprocaine hydrolysis have not been individually identified in the provided research, the process is consistent with the known metabolism of procaine (B135) and other ester local anesthetics. mdpi.comnih.gov

Table 2: Major Metabolic Reactions for Dimethylprocaine in Animal Models

| Metabolic Reaction | Description | Resulting Products |

|---|---|---|

| Ester Hydrolysis | Cleavage of the ester bond by hydrolase enzymes. wikipedia.orgnih.gov | p-Aminobenzoic acid and an amino alcohol derivative. |

| Deethylation | Removal of an ethyl group from the tertiary amine. wikipedia.org | Leads to a secondary amine metabolite. |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. wikipedia.org | Increases water solubility for excretion. |

| N-Acetylation | Addition of an acetyl group to the amine. wikipedia.org | A phase II conjugation reaction. |

| Glucuronidation | Conjugation with glucuronic acid. wikipedia.org | A phase II reaction to enhance excretion. |

Based on postulated pathways from metabolite identification in Wistar rats. wikipedia.org

Studies in Wistar rats have been instrumental in identifying the metabolites of dimethylprocaine. wikipedia.org Following administration, urine samples were analyzed to detect the products of its biotransformation. The primary metabolites result from the phase I reactions of ester hydrolysis, deethylation, and hydroxylation. wikipedia.org These are often followed by phase II conjugation reactions like N-acetylation and glucuronidation to further increase their water solubility for excretion. wikipedia.org

One of the key metabolites from the hydrolysis of similar local anesthetics is an amino alcohol. mdpi.com However, research in rhesus monkeys and rats suggests that the reinforcing effects of dimethylprocaine are not likely mediated by its potential metabolite, dimethylaminoethanol. researchgate.net Dimethylaminoethanol (DMAE) itself is a known compound that has been studied for various biological activities and is a precursor to choline. researchgate.netdrugbank.com

Information on the Pharmacokinetics and Metabolism of Dimethylprocaine in Animal Models is Not Available in Publicly Accessible Scientific Literature.

Despite a comprehensive search of scientific databases and literature, no specific information was found regarding the pharmacokinetics, metabolism, elimination kinetics, or inter-species comparisons of the chemical compound "Dimethylprocaine" in animal models. The requested detailed article, structured around the provided outline, cannot be generated due to the absence of research findings on this particular compound in the public domain.

Extensive searches were conducted to locate data on the following, without success:

Renal and Biliary Excretion Mechanisms:Specific mechanisms of kidney or bile-related excretion for dimethylprocaine have not been documented in the searched literature.

Inter-species Pharmacokinetic Comparisons (Animal Models Only):Consequently, no comparative pharmacokinetic studies of dimethylprocaine across different animal species are available.

It is important to note that while general principles of pharmacokinetics and drug metabolism in animal models are well-established, specific data is required for individual compounds. In the case of dimethylprocaine, such specific data appears to be unpublished or not publicly accessible. Therefore, the creation of a scientifically accurate and detailed article as per the user's request is not possible at this time.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone for the analysis of dimethylprocaine, enabling its separation from complex mixtures and precise quantification. labinsights.nl The choice of technique is often dictated by the nature of the sample matrix and the specific analytical goal.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the bioanalysis of small molecules like dimethylprocaine in biological matrices. bioanalysis-zone.com This method combines the high separation efficiency of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it ideal for pharmacokinetic studies and the quantitative determination of drugs and their metabolites in complex samples such as plasma, vitreous humor, and aqueous humor. bioanalysis-zone.comnih.govresearchgate.net

The development of a robust LC-MS/MS method involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net Sample preparation may range from simple protein precipitation to more complex procedures like affinity capture enrichment, depending on the complexity of the matrix and the required sensitivity. nih.gov Chromatographic separation is typically achieved using a reverse-phase column, which separates compounds based on their hydrophobicity. mtoz-biolabs.com The mass spectrometer is then used for the detection and quantification of the target analyte. labinsights.nl The use of an internal standard is common to ensure accuracy and precision. pnrjournal.com

Table 1: Illustrative LC-MS/MS Parameters for Bioanalytical Method

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 or Phenyl reverse-phase | Separation based on hydrophobicity |

| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% formic acid) and organic solvent (e.g., acetonitrile) | Elution of the analyte from the column |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the mobile phase |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generation of charged analyte molecules |

| Monitored Transitions | Specific precursor ion to product ion | Selective detection and quantification |

| Internal Standard | Structurally similar compound (e.g., isotopically labeled) | Correction for matrix effects and variability |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. thermofisher.comnih.gov For non-volatile compounds like dimethylprocaine and its potential metabolites, a chemical derivatization step is necessary to increase their volatility for GC analysis. nih.gov This process typically involves converting polar functional groups into less polar, more volatile derivatives. nih.gov

The GC-MS system separates compounds based on their boiling points and interaction with the stationary phase in the GC column. labinsights.nl As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint for identification. thermofisher.com GC-MS offers high chromatographic resolution and is well-suited for metabolomics studies, allowing for the identification and quantification of a wide range of metabolites. nih.govmdpi.com

Table 2: General Workflow for GC-MS Analysis of Non-Volatile Compounds

| Step | Description | Key Considerations |

|---|---|---|

| Sample Preparation | Extraction of analytes from the matrix. | Efficiency and selectivity of the extraction method. |

| Derivatization | Chemical modification to increase volatility (e.g., silylation). nih.gov | Reaction completeness and stability of derivatives. nih.gov |

| GC Separation | Injection into the GC system and separation on a capillary column based on volatility and polarity. mdpi.com | Optimization of temperature program and carrier gas flow rate. mdpi.com |

| MS Detection | Ionization (typically Electron Ionization) and mass analysis to obtain mass spectra. thermofisher.com | Library matching for compound identification. |

| Data Analysis | Peak deconvolution, identification, and quantification. uab.edu | Use of software for data processing and statistical analysis. mdpi.comuab.edu |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for determining the purity of pharmaceutical substances and for quantitative analysis. mtoz-biolabs.comsepscience.comtorontech.com When coupled with a suitable detector, such as an ultraviolet (UV) or diode array detector (DAD), HPLC can effectively separate dimethylprocaine from its impurities and degradation products. sepscience.comtorontech.com

Purity analysis by HPLC often involves calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.comresearchgate.net For this approach to be accurate, it is crucial to achieve good resolution and baseline separation between the main compound and any impurities. torontech.com The use of a DAD allows for peak purity analysis by comparing the UV spectra across a single peak; a pure peak should exhibit a consistent spectrum. torontech.comchromatographyonline.com For quantitative analysis, a calibration curve is typically constructed using standard solutions of known concentrations. researchgate.net

Table 3: Common Approaches in HPLC Purity and Quantitative Analysis

| Analysis Type | Method | Description |

|---|---|---|

| Purity Assessment | Area Normalization researchgate.net | The percentage of the main peak area is calculated relative to the total peak area in the chromatogram. torontech.comresearchgate.net |

| Peak Purity Analysis (with DAD) torontech.com | Compares UV-Vis spectra across a chromatographic peak to detect co-eluting impurities. chromatographyonline.comsepscience.com | |

| Quantitative Analysis | External Standard Calibration researchgate.net | A calibration curve is generated by plotting the response (e.g., peak area) versus the concentration of standard solutions. researchgate.net |

| Internal Standard Method pnrjournal.com | A known amount of a non-interfering compound is added to all samples and standards to correct for variations in injection volume and sample preparation. |

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular structure of dimethylprocaine and assessing its purity by providing information about its functional groups and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the three-dimensional structure and conformational dynamics of molecules in solution. mdpi.com Techniques such as 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule. For conformational analysis, advanced NMR experiments, often combined with computational methods like molecular dynamics simulations, can be used to describe the ensemble of conformations that a molecule like dimethylprocaine might adopt. mdpi.comunibas.it

The study of dynamic processes, such as ring inversions or rotational barriers, can be performed using dynamic NMR (DNMR) techniques, which involve acquiring spectra at different temperatures. unibas.it Changes in chemical shifts, coupling constants, and the observation of phenomena like the Nuclear Overhauser Effect (NOE) can provide insights into the spatial arrangement of atoms and the preferred conformations of the molecule. nih.gov These studies are crucial for understanding the relationship between the structure and activity of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the qualitative analysis of organic compounds, providing information about the functional groups present and conjugated systems. mrclab.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum that can be used to identify the presence of specific groups such as carbonyls (C=O), esters (C-O), and aromatic rings in the dimethylprocaine molecule. mrclab.comethz.ch

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. researchgate.netazooptics.com This technique is particularly useful for analyzing compounds containing chromophores, such as conjugated π-systems and aromatic rings, which are present in the dimethylprocaine structure. libretexts.org The wavelength of maximum absorbance (λmax) is a characteristic property that can be used for identification and quantitative analysis. azooptics.comlibretexts.org While UV-Vis spectra are generally less detailed than IR or NMR spectra, they are valuable for confirming the presence of conjugated systems and for quantitative measurements based on the Beer-Lambert law. mrclab.comresearchgate.netlibretexts.org

Table 4: Spectroscopic Data for Functional Group Identification

| Spectroscopic Technique | Information Provided | Application to Dimethylprocaine |

|---|---|---|

| Infrared (IR) | Vibrational frequencies of functional groups. mrclab.com | Identification of ester carbonyl (C=O), C-O stretching, aromatic C-H, and aliphatic C-H bonds. |

| UV-Visible (UV-Vis) | Electronic transitions in chromophores. azooptics.com | Confirmation of the aromatic ring and other conjugated systems. Quantitative analysis. libretexts.org |

| Nuclear Magnetic Resonance (NMR) | Chemical environment and connectivity of atoms. mdpi.com | Detailed structural elucidation and conformational analysis in solution. cam.ac.uk |

Mass Spectrometry for Metabolite Profiling and Identificationnih.govscripps.edu

The study of a compound's metabolic fate is a critical component of pharmaceutical research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for identifying and profiling the metabolites of a parent compound like dimethylprocaine. nih.govijpras.com This process involves administering the compound in an in vitro or in vivo model system and then analyzing biological samples to detect new molecular entities that result from biotransformation. The high sensitivity and selectivity of MS allow for the detection of metabolites even at very low concentrations. thermofisher.com

Metabolite profiling aims to create a comprehensive map of all metabolic products. In the context of dimethylprocaine, this would involve searching for expected transformations such as hydrolysis of the ester bond, N-dealkylation of the tertiary amine, or aromatic hydroxylation. Tandem mass spectrometry (MS/MS or MSn) is instrumental in this process, as it provides structural information through the controlled fragmentation of metabolite ions. ijpras.com The resulting fragmentation patterns are compared to the parent compound and known metabolic pathways to elucidate the structure of the metabolites.

High-Resolution Mass Spectrometry (HRMS) for Unknown Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying unknown metabolites, a common challenge in drug metabolism studies. researchgate.net Unlike unit mass resolution instruments, modern HRMS platforms like Time-of-Flight (TOF), Quadrupole-Time-of-Flight (Q-TOF), and Orbitrap provide highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). ijpras.comresearchgate.net This precision allows for the determination of the elemental formula of an unknown metabolite ion. ijpras.com

For dimethylprocaine, if a metabolite is detected, HRMS can distinguish between potential elemental compositions that would be indistinguishable at lower resolutions. For example, it can differentiate a metabolite formed by hydroxylation (+O) from one formed by tri-demethylation followed by oxidation (-C3H8+O). This capability significantly reduces the number of potential candidates for an unknown metabolite, streamlining the identification process. researchgate.net Data mining techniques, including mass defect filtering and background subtraction, are often employed with HRMS data to systematically pinpoint potential metabolites from complex biological matrices. nih.gov

Below is a hypothetical table illustrating how HRMS could be used to identify potential metabolites of Dimethylprocaine based on accurate mass measurement.

Table 1: Hypothetical HRMS Data for Dimethylprocaine Metabolite Identification This table is for illustrative purposes and displays hypothetical data.

| Proposed Metabolite | Biotransformation | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|---|

| Dimethylprocaine | - | C₁₅H₂₄N₂O₂ | 264.1838 | 264.1835 | -1.1 |

| Procaine (B135) | N-demethylation | C₁₃H₂₀N₂O₂ | 236.1525 | 236.1522 | -1.3 |

| para-Aminobenzoic acid | Ester Hydrolysis | C₇H₇NO₂ | 137.0477 | 137.0479 | +1.5 |

| Diethylaminoethanol | Ester Hydrolysis | C₆H₁₅NO | 117.1154 | 117.1153 | -0.9 |

Isotope Labeling Techniques for Metabolic Pathway Mapping

Stable isotope labeling is a powerful strategy used to trace the metabolic fate of a drug and delineate its biotransformation pathways. nih.govnih.gov This technique involves synthesizing the parent compound, in this case, dimethylprocaine, with one or more atoms replaced by their heavy stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). creative-proteomics.com These non-radioactive, isotopically labeled compounds are chemically identical to the unlabeled drug but are distinguishable by their increased mass in an MS analysis.

When a stable isotope-labeled version of dimethylprocaine is used in a metabolic study, the resulting metabolites will retain the isotopic label. silantes.com By analyzing the mass spectra for the characteristic mass shift and isotopic patterns, researchers can unequivocally link metabolites back to the parent drug, even in a complex biological matrix. nih.gov This is particularly useful for distinguishing drug metabolites from endogenous molecules that may have similar masses. Furthermore, by placing the label at specific positions within the dimethylprocaine molecule, one can investigate the fate of different molecular fragments. For example, labeling the carbonyl carbon with ¹³C could confirm which metabolites retain the ester structure. This approach provides unparalleled insight into the metabolic wiring of the compound. nih.gov

Table 2: Common Stable Isotopes for Metabolic Pathway Mapping

| Isotope | Typical Use in Labeling | Information Gained |

|---|---|---|

| Carbon-13 (¹³C) | Incorporated into the carbon backbone of dimethylprocaine. | Traces the core structure through various metabolic reactions. Helps quantify flux through different pathways. creative-proteomics.com |

| Nitrogen-15 (¹⁵N) | Incorporated into the amine groups of dimethylprocaine. | Tracks the fate of nitrogen-containing moieties, useful for studying N-dealkylation or other reactions at the amine centers. creative-proteomics.com |

Bioanalytical Method Development for Biological Samples from Animal Studiesthermofisher.comnih.gov

To conduct pharmacokinetic studies of dimethylprocaine in animal models, it is essential to develop and validate a robust bioanalytical method. nih.govresearchgate.net Such a method is designed to accurately and reliably quantify the concentration of the parent drug and its key metabolites in complex biological matrices like blood, plasma, and urine. researchgate.netasiapharmaceutics.info The development process involves creating a procedure that is sensitive, specific, and reproducible to ensure the integrity of the pharmacokinetic data.

The choice of analytical technique is critical, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and specificity. researchgate.net The method development process focuses on optimizing chromatographic conditions to separate dimethylprocaine from its metabolites and endogenous interferences, as well as fine-tuning mass spectrometer parameters for optimal detection. nih.gov

Sample Preparation and Extraction Optimization

Biological samples are complex mixtures containing proteins, salts, phospholipids, and other endogenous components that can interfere with analysis. phenomenex.com Therefore, a crucial step in bioanalytical method development is sample preparation, which aims to isolate the analytes of interest (dimethylprocaine and its metabolites) from these matrix components. nih.govchromatographyonline.com The goal is to produce a clean extract that minimizes matrix effects, such as ion suppression or enhancement in the MS source, while maximizing analyte recovery. phenomenex.com

Common extraction techniques include:

Protein Precipitation (PP): A fast and simple method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins. While quick, it is the least selective method. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It offers better cleanup than PP. tiaft.org

Solid-Phase Extraction (SPE): Considered the most effective technique for sample cleanup, SPE uses a solid sorbent packed in a cartridge to selectively adsorb the analyte from the liquid sample. chromatographyonline.comtiaft.org Interferences are washed away before the analyte is eluted with a small volume of solvent, providing a concentrated and clean sample. Optimization involves selecting the appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange) and developing the wash and elution steps. chromatographyonline.com

Table 3: Comparison of Common Sample Preparation Techniques for Dimethylprocaine Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PP) | Protein denaturation with organic solvent. chromatographyonline.com | Fast, simple, inexpensive. | Low selectivity, high potential for matrix effects. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. tiaft.org | Good cleanup, inexpensive. | Labor-intensive, requires large solvent volumes. tiaft.org |

Method Validation for Sensitivity and Reproducibility in Research Settings

Once a bioanalytical method is developed, it must be rigorously validated to ensure it is fit for its intended purpose. ujpronline.comiosrphr.org Method validation is the process of demonstrating that the analytical procedure is accurate, precise, and reliable for the quantification of dimethylprocaine in the specific biological matrix. demarcheiso17025.com Validation is performed according to established guidelines, which outline the specific performance characteristics to be evaluated. npra.gov.myeuropa.eu

Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components, including metabolites and endogenous matrix constituents. npra.gov.my

Accuracy: The closeness of the measured concentration to the true value, assessed by analyzing quality control (QC) samples at different concentrations. iosrphr.org

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is evaluated as repeatability (intra-day) and intermediate precision (inter-day). iosrphr.org

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. npra.gov.my

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. demarcheiso17025.com

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). ujpronline.com

Table 4: Typical Acceptance Criteria for Bioanalytical Method Validation Based on general regulatory guidance for research purposes.

| Validation Parameter | Acceptance Criteria |

|---|---|

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LOQ). iosrphr.org |

| Precision | The relative standard deviation (RSD) should not exceed 15% (20% at the LOQ). demarcheiso17025.com |

| Linearity | Correlation coefficient (r²) should be ≥ 0.99. npra.gov.my |

| Selectivity | No significant interfering peaks at the retention time of the analyte or internal standard in blank samples. npra.gov.my |

| Analyte Recovery | Should be consistent, precise, and reproducible across the concentration range. |

| Stability | Analyte concentration should remain within ±15% of the initial concentration under tested conditions. ujpronline.com |

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Target Interaction Prediction